Pirimiphos-methyl

Content Navigation

CAS Number

Product Name

IUPAC Name

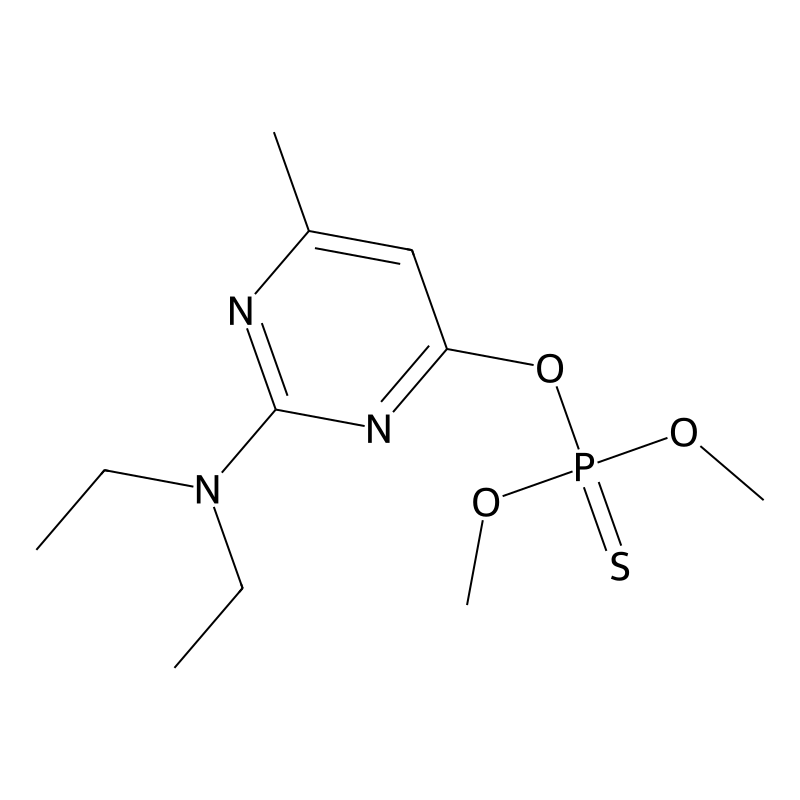

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 5 mg/L at 30 °C

Miscible with most organic solvents

Synonyms

Canonical SMILES

Pirimiphos-methyl is a phosphorothioate insecticide, primarily used for pest control in agricultural settings. It was developed by Imperial Chemical Industries Ltd., now part of Syngenta, and first marketed in 1977. The compound is known for its effectiveness against various pests, including those that transmit diseases such as Chagas disease in the Americas. It is typically applied as a residual pesticide, often incorporated into interior surface paints to provide long-lasting protection against insects .

Pirimiphos-methyl acts as an acetylcholinesterase (AChE) inhibitor [, ]. AChE is a vital enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter. Pirimiphos-methyl binds to AChE, preventing it from degrading acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system. Symptoms of AChE inhibition can range from nausea and dizziness to paralysis and respiratory failure at high exposures [].

Physical and Chemical Properties

Pirimiphos-methyl exhibits low acute toxicity in animal studies. However, chronic exposure can lead to AChE inhibition, as discussed earlier. Direct contact, inhalation, or ingestion of pirimiphos-methyl should be avoided. It is corrosive to tin and mild steel []. The EPA classifies pirimiphos-methyl as a “moderately toxic” compound [].

Mode of Action

Pirimiphos-methyl belongs to a class of insecticides known as organophosphates. Its primary insecticidal effect is achieved through the inhibition of the enzyme acetylcholinesterase (AChE) in the insect's nervous system []. AChE is responsible for breaking down the neurotransmitter acetylcholine, which plays a crucial role in nerve impulse transmission. By inhibiting AChE, pirimiphos-methyl leads to an accumulation of acetylcholine at the nerve synapses, causing uncontrolled nerve firing and ultimately leading to insect death.

Target Pests and Applications

Scientific research has demonstrated the efficacy of pirimiphos-methyl against a broad spectrum of stored-product insect pests, including beetles, weevils, and moths []. Studies have shown successful application of pirimiphos-methyl in protecting stored grains such as corn, sorghum, and seeds. Additionally, research has explored the use of pirimiphos-methyl in cattle ear tags for fly control.

Environmental Fate and Safety Concerns

While pirimiphos-methyl is effective as an insecticide, research also focuses on its environmental fate and potential hazards. Studies have shown that pirimiphos-methyl readily hydrolyzes in the environment, breaking down into other compounds []. This indicates that it is not considered persistent in the environment. However, research on the effects of pirimiphos-methyl on non-target organisms, including mammals and birds, is crucial for safe application. Studies have explored the potential for bioaccumulation and reported varying levels of toxicity in different species [, ].

Pirimiphos-methyl undergoes hydrolysis and photolysis, with its stability dependent on pH levels. Hydrolysis occurs rapidly at acidic pH (around pH 4) and very slowly at neutral pH (7), while photolysis is notably rapid. The compound can also react with strong acids or bases, leading to degradation into less toxic products .

The main chemical reaction for synthesizing pirimiphos-methyl involves the following steps:

- Formation of the Pyrimidine Ring: N,N-diethylguanidine reacts with ethyl acetoacetate.

- Phosphorylation: The resultant compound is then treated with dimethyl chlorothiophosphate to yield pirimiphos-methyl .

Pirimiphos-methyl exhibits significant biological activity as an insecticide. It acts primarily by inhibiting acetylcholinesterase, an essential enzyme for proper nervous system function in insects. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of the pest. Studies have shown that while pirimiphos-methyl induces some genotoxic effects in vitro, it does not appear to be genotoxic in vivo .

The synthesis of pirimiphos-methyl can be summarized as follows:

- Condensation Reaction: N,N-diethylguanidine is condensed with ethyl acetoacetate to form a pyrimidine derivative.

- Phosphorylation: The pyrimidine derivative is then reacted with O,O-dimethyl phosphorochloridothioate to produce pirimiphos-methyl.

This multi-step process allows for the creation of the active compound used in pest control applications .

Pirimiphos-methyl is widely used in agriculture for controlling a variety of pests, particularly in stored grain and crop settings. Its applications include:

- Agricultural Pest Control: Effective against a range of insects that affect crops.

- Public Health: Used in vector control programs for insects like Triatoma, which are vectors for Chagas disease.

- Residual Treatment: Can be incorporated into paints and coatings to provide long-lasting insecticidal properties .

Research indicates that pirimiphos-methyl interacts with various environmental factors, influencing its efficacy and degradation:

- Photocatalytic Degradation: Studies have shown that photocatalytic processes can significantly degrade pirimiphos-methyl, affecting its persistence in the environment .

- Reactivity with Other Chemicals: The compound's interactions with strong reducing agents can lead to the formation of toxic phosphine gas, highlighting the importance of careful handling and application .

Pirimiphos-methyl shares structural similarities with several other organophosphate insecticides. Below is a comparison highlighting its uniqueness among similar compounds:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Pirimiphos-ethyl | Organophosphate | Acetylcholinesterase inhibitor | Ethoxy groups instead of methoxy groups |

| Chlorpyrifos | Organophosphate | Acetylcholinesterase inhibitor | Broad-spectrum insecticide; higher toxicity levels |

| Malathion | Organophosphate | Acetylcholinesterase inhibitor | Rapidly degraded by sunlight; less persistent |

| Diazinon | Organophosphate | Acetylcholinesterase inhibitor | Primarily used for soil application |

Pirimiphos-methyl's unique combination of structural features and biological activity makes it particularly effective against specific pests while maintaining a different toxicity profile compared to other organophosphates .

Industrial Production Methodologies

Raw Materials and Reaction Mechanisms

Pirimiphos-methyl is manufactured through a well-established two-stage synthetic pathway that involves the sequential assembly of the pyrimidine ring system followed by phosphorylation [1] [2]. The industrial production methodology employs a controlled reaction sequence utilizing specific raw materials in predetermined stoichiometric ratios.

The primary substrate for pirimiphos-methyl synthesis is 2-diethylamino-6-methyl-4-hydroxypyrimidine, which serves as the nucleophilic component in the phosphorylation reaction [1]. This pyrimidine derivative is combined with O,O-dimethyl thiophosphoryl chloride as the phosphorylating agent to form the desired organophosphorus insecticide [1]. The reaction requires potassium carbonate as an acid-binding agent to neutralize the hydrogen chloride generated during the phosphorylation process [1].

| Raw Material | Quantity | Function | Purity |

|---|---|---|---|

| 2-diethylamino-6-methyl-4-hydroxypyrimidine | 25g (0.14mol) | Primary substrate | 98% |

| Potassium carbonate (aqueous) | 64.5g (0.21mol) | Acid-binding agent | 45% solution |

| Toluene | 200ml | Reaction solvent | Technical grade |

| O,O-dimethyl thiophosphoryl chloride | 21.5g (0.133mol) | Phosphorylating agent | 99% |

The reaction mechanism proceeds through nucleophilic substitution at the phosphorus center, where the hydroxyl group of the pyrimidine attacks the electrophilic phosphorus atom of the thiophosphoryl chloride [1]. This results in the formation of the phosphorothioate linkage characteristic of pirimiphos-methyl, with the concurrent elimination of hydrogen chloride [1].

Catalytic Systems and Optimization Strategies

The industrial synthesis of pirimiphos-methyl employs a carefully controlled two-stage process optimized for maximum yield and product quality [1]. The first stage involves dehydration under reduced pressure to remove water from the reaction system, which is critical for preventing hydrolysis of the phosphorylating agent [1].

The dehydration process operates under specific pressure conditions of 350-450 mmHg at temperatures ranging from 78°C to 93°C [1]. This stage continues until the moisture content reaches below 800 parts per million, ensuring optimal conditions for the subsequent phosphorylation reaction [1]. The temperature control during this phase is maintained through constant monitoring, with the reaction proceeding for approximately 30 minutes once the target temperature of 93°C is achieved [1].

| Process Parameter | Stage 1 (Dehydration) | Stage 2 (Phosphorylation) |

|---|---|---|

| Temperature | 78-93°C | 20°C |

| Pressure | 350-450 mmHg | Atmospheric |

| Duration | 0.5h | 4-5h |

| Moisture content | <800 ppm | Controlled |

The second stage involves the controlled addition of O,O-dimethyl thiophosphoryl chloride through a constant pressure dropping funnel over a period of 4-5 hours [1]. This extended addition time ensures complete reaction while minimizing side reactions that could lead to impurity formation [1]. Following the addition, the reaction mixture undergoes an additional 1-hour insulation period to ensure complete conversion [1].

The optimization strategy incorporates precise temperature control throughout both stages, with the reaction mixture being cooled to 30-40°C after completion of the phosphorylation reaction [1]. This cooling step is critical for product stability and facilitates the subsequent purification steps [1].

Purification Techniques and Quality Control

The purification of pirimiphos-methyl technical material involves multiple analytical techniques to ensure product quality and compliance with international specifications [3] [4]. The primary purification method includes filtration of salt residues followed by solvent removal under reduced pressure at -0.095 MPa [1].

Quality control procedures employ quantitative phosphorus-31 nuclear magnetic resonance spectroscopy for impurity determination [3]. This analytical method provides precise quantification of organophosphorus impurities relative to the pirimiphos-methyl content [3]. The nuclear magnetic resonance analysis utilizes deuterated chloroform as the solvent, with samples analyzed under standardized conditions [3].

| NMR Parameter | Specification |

|---|---|

| Observed nucleus | ³¹P |

| Relaxation delay | >50 seconds |

| Pulse width | 90° |

| Number of scans | 64 |

| Spectral width | 150 ppm |

| Temperature | Ambient |

The chemical shifts for impurity identification are well-established, with pirimiphos-methyl appearing at 64 ppm relative to 85% phosphoric acid [3]. Major impurities include O,O-dimethyl phosphorochloridothioate at 72.8 ppm, O,O,S-trimethyl phosphorothioate at 32 ppm, and iso-pirimiphos-methyl at 93 ppm [3].

High-performance liquid chromatography serves as an alternative analytical method for pirimiphos-methyl quantification [5]. The chromatographic separation utilizes a reversed-phase C18 column with acetonitrile:water (85:15 v/v) as the mobile phase [5]. Detection occurs at 254 nm wavelength, providing a retention time of approximately 9.29 minutes for pirimiphos-methyl [5].

Gas chromatography coupled with electron capture detection represents another validated analytical approach [6]. This method employs a DB-5 column (15 m × 0.32 mm internal diameter) with hydrogen as the carrier gas [6]. The analysis conditions include an injector temperature of 275°C, column temperature of 220°C, and detector temperature of 300°C [6].

| Impurity | Content (%) | Maximum Allowed (g/kg) | CAS Number |

|---|---|---|---|

| Iso-pirimiphos-methyl | 0.03 | 5.0 | 76471-79-9 |

| O,O,S-trimethyl phosphorodithioate | 0.05 | 5.0 | 2953-29-9 |

| O,O,S-trimethyl phosphorothioate | 0.05 | 5.0 | 152-20-5 |

| O,O,O-trimethyl phosphorothioate | 0.03 | 5.0 | 152-18-1 |

The final product quality specifications require a minimum pirimiphos-methyl content of 880 g/kg in technical material [7]. The manufacturing process consistently achieves yields of 92.0% with product purity of 98.6% as determined by liquid chromatography [1]. Water content must not exceed 2 g/kg to ensure product stability during storage [7].

Comparative Analysis with Structural Analogues

Pirimiphos-Ethyl Differentiation

Pirimiphos-ethyl represents the closest structural analogue to pirimiphos-methyl, differing only in the alkyl substitution pattern on the phosphorus atom [8] [9]. While pirimiphos-methyl contains dimethyl phosphorothioate moiety, pirimiphos-ethyl incorporates diethyl phosphorothioate groups [10] [11].

The molecular characteristics distinguish these compounds significantly. Pirimiphos-methyl possesses a molecular formula of C₁₁H₂₀N₃O₃PS with a molecular weight of 305.33 g/mol [12], whereas pirimiphos-ethyl exhibits the formula C₁₃H₂₄N₃O₃PS with a molecular weight of 333.39 g/mol [10]. This molecular weight difference of 28 atomic mass units reflects the presence of two additional methylene groups in the ethyl derivative [10].

| Property | Pirimiphos-methyl | Pirimiphos-ethyl |

|---|---|---|

| Molecular Formula | C₁₁H₂₀N₃O₃PS | C₁₃H₂₄N₃O₃PS |

| Molecular Weight | 305.33 g/mol | 333.39 g/mol |

| CAS Number | 29232-93-7 | 23505-41-1 |

| Phosphorus Moiety | O,O-dimethyl phosphorothioate | O,O-diethyl phosphorothioate |

The synthesis pathways for both compounds utilize identical pyrimidine precursors but differ in the phosphorylating agents employed [13]. Pirimiphos-methyl synthesis requires O,O-dimethyl thiophosphoryl chloride, while pirimiphos-ethyl production utilizes O,O-diethyl phosphorochloridothioate [13]. Both reactions proceed under similar temperature and reaction time conditions, suggesting comparable reaction mechanisms [13].

Analytical differentiation between these structural analogues relies on multiple techniques [8]. Ultraviolet spectrophotometry reveals similar absorption maxima for both compounds, with detection possible at 254 nm and 298 nm [8]. However, thin-layer chromatography provides effective separation using hexane-acetone (17:3) as the mobile phase on silica gel [8].

High-performance liquid chromatography offers superior resolution for distinguishing pirimiphos-methyl from pirimiphos-ethyl [8]. The compounds exhibit different retention times on reversed-phase columns, enabling reliable identification and quantification [8]. Gas chromatography-mass spectrometry provides definitive identification through characteristic fragmentation patterns unique to each compound [8].

Immunoassay cross-reactivity studies demonstrate significant differentiation between the compounds [9]. Monoclonal antibodies developed against pirimiphos-methyl show 38.1% cross-reactivity with pirimiphos-ethyl [9]. This reduced cross-reactivity enables selective detection of pirimiphos-methyl in the presence of its ethyl analogue [9].

The hydrolysis characteristics of both compounds generate identical degradation products [8]. Both pirimiphos-methyl and pirimiphos-ethyl hydrolyze to form 2-diethylamino-4-hydroxy-6-methylpyrimidine under acidic conditions [8]. This common hydrolysis product necessitates alternative analytical approaches for compound-specific analysis in environmental samples [8].

Purity

Physical Description

Straw colored liquid; mp = 15-18 deg C (technical grade); [HSDB]

Yellow or straw-colored liquid.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

decomposes

Heavy Atom Count

Density

LogP

log Kow = 4.12

Decomposition

Decomposes on distillation. ... /Decomposition time/ 50 7.5-35 days (pH range 5.8-8.5, most stable at pH 7). In sunlight, aqueous soln had DT50 1 day.

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

2 mPa (1.50X10-5 mg Hg) at 20 °C; 6.9 mPa (5.17X10-5 mm Hg)) at 30 °C

1.5x10-5 mmHg

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Oral administration of 2-(14)C-ring-labelled pirimiphos-methyl at a dose of 0.6 mg/kg bw to five male rats resulted in a mean urinary excretion of 80.7% and mean fecal excretion of 7.3% in 24 hr, indicating rapid absorption. At 96 h, 86.0% and 15.2% of the administered dose had been excreted in urine and feces, respectively. Nine (unidentified) metabolites were present in the urine.

Female rats given 2-(14)C-pirimiphos-methyl at a dose of 7.5 mg/kg bw orally were bled (cardiac puncture, three rats per time interval) at 0.5, 1, 3, 5, 7 or 24 hr after dosing. Maximum blood concentrations (at 0.5 hr) were 2-3 ug/mL, declining by 50% 1 hr after dosing. By 24 hr, concentrations of (14)C in blood were 0.2-0.3 ug/mL, and of pirimiphos-methyl, 0.01-0.02 ug/mL. Rats treated for 4 days with 2-(14)C-pirimiphos-methyl at a dose of 7.5 mg/kg bw per day and sacrificed at intervals of 24 hr did not show any increase in blood concentrations with time. Tissue concentrations of total radioactivity in the liver, kidney and fat over the 4 days were generally less than 2 mg pirimiphos-methyl equivalents/kg tissue (concentrations of unchanged pirimiphos-methyl being less than 0.15 mg/kg tissue). There was no evidence of tissue accumulation.

Adult male Wistar rats were intubated with (14)C-labelled pirimiphos-methyl at a dose of 1 mg/kg bw per day. Four groups of three animals were dosed for 3, 7, 14 or 21 days and sacrificed 24 hr after the final dose. A further five groups of three rats were given similar doses for 28 days and sacrificed 1, 3, 7, 14, or 28 days after dosing. For each of the nine groups, one rat that did not receive pirimiphos-methyl was used as a control. After sacrifice, samples of liver, kidney, muscle, fat, erythrocytes and plasma were taken for analyses. Urine and feces were collected from two rats during the 24 hr after the seventh dose. Recovery of (14)C from (14)C-labelled pirimiphos-methyl added to control tissues was 96.9 +/- 5.2%. In all tissue samples taken at all time intervals, the concentration of radioactivity was very low, close to or below detection limits. Concentrations did not increase with repeated dosing. Liver concentrations were fairly constant (0.03 ppm) and similar concentrations were detected in some kidney samples. In other tissues, the concentration of radioactivity was generally below the limits of detection (0.04-0.06 ppm). Three days after cessation of dosing, one animal had detectable concentrations of radioactivity in the kidney. At 7 days and on subsequent days, no residues were found. Excretion was between 70% and 80% of a single dose, after administration of seven consecutive doses, providing evidence for rapid metabolism and elimination rather than poor absorption.

For more Absorption, Distribution and Excretion (Complete) data for PIRIMIPHOS-METHYL (6 total), please visit the HSDB record page.

Metabolism Metabolites

The mechanism by which large repeated doses of pirimiphos-methyl reduces the hemoglobin of rats is unknown. It may be caused by 2-diethylamino-4-hydroxy-6-methylpyrimidine, a metabolite formed by both mammals and plants. Although this metabolite has an acute toxicity of the same order of magnitude as the parent compound, it was (unlike the parent compound) tolerated by rats at a dosage of 400 mg/kg for 2 wk; even so, its action on the blood was indicated by an incr in reticulocytes & a decr in lymphocytes.

Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Wikipedia

Biological Half Life

Use Classification

Acaricides, Insecticides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

AOAC Method 991.34. Pirimiphos-Methyl in Technical Products and Pesticide Formulations by Gas Chromatographic Method. Detection limit unspecified.

Method: EPA-OW/OST 1699; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: primiphos-methyl; Matrix: water, soil, sediment, biosolids, and tissue; Detection Limit: 14 pg/L.

Product analysis by gas liquid chromatography with flame ionization detector ... Identity also by gas liquid chromatography, thin layer chromatography, infrared or nuclear magnetic resonance. Residues determined by gas liquid chromatography with flame photometric detector, flame thermionic detector or mass spectrometry.

Storage Conditions

Do not contaminate water, food or feed by storage or disposal. ... Store in a cool place and protect from freezing. If accidentally frozen, reconstitute by gently warming to room temperature and thoroughly mixing contents. Keep container closed when not in use. /Actellic 5E Insecticide Low Odor Formulation/

Interactions

Technical hexachlorocyclohexane (100 mg/kg/d) and pirimiphosmethyl EC 50 (250 mg/kg/d) given individually and in combination to female rats for 7, 15 or 30 d by skin application caused poisoning, pathomorphological changes in vital organs, and significant enzymatic changes in liver and serum. The changes produced by the 2 compounds in combination did not suggest potentiation at the tested dose levels.

The pesticides benomyl, a benzimidazole fungicide, and pirimiphos-methyl, an organophosphorus insecticide, were tested separately and in combination at a ratio of 6:1, a mixture frequently found in foodstuffs by residual analysis, to determine their possible genotoxic action. The effect was measured by the micronucleus test carried out on cultured rat hepatocytes stimulated to proliferate by epidermal growth factor (EGF). Adult rat hepatocytes were exposed in vitro for 48 hr to the substances at increasing non-cytotoxic doses, chosen on the basis of cytotoxicity tests such as LDH and Neutral red assays. Benomyl induced a significant dose-related increase in micronucleus frequency; in contrast, pirimiphos-methyl was not genotoxic at any dose tested. When the hepatocytes were exposed to the two pesticides together at increasing doses, an enhancement in micronucleus frequency similar to that of benomyl alone was found, indicating that at this ratio and non-cytotoxic doses (up to 25 micrograms/mL benomyl + 4.2 micrograms/mL pirimiphos-methyl) no interaction occurs.

Dates

2: Tchicaya ES, Nsanzabana C, Smith TA, Donzé J, de Hipsl ML, Tano Y, Müller P, Briët OJ, Utzinger J, Koudou BG. Micro-encapsulated pirimiphos-methyl shows high insecticidal efficacy and long residual activity against pyrethroid-resistant malaria vectors in central Côte d'Ivoire. Malar J. 2014 Aug 25;13:332. doi: 10.1186/1475-2875-13-332. PubMed PMID: 25152326; PubMed Central PMCID: PMC4159530.

3: Lee RM, Choong CT, Goh BP, Ng LC, Lam-Phua SG. Bioassay and biochemical studies of the status of pirimiphos-methyl and cypermethrin resistance in Aedes (Stegomyia) aegypti and Aedes (Stegomyia) albopictus (Diptera: Culicidae) in Singapore. Trop Biomed. 2014 Dec;31(4):670-9. PubMed PMID: 25776592.

4: Haji KA, Thawer NG, Khatib BO, Mcha JH, Rashid A, Ali AS, Jones C, Bagi J, Magesa SM, Ramsan MM, Garimo I, Greer G, Reithinger R, Ngondi JM. Efficacy, persistence and vector susceptibility to pirimiphos-methyl (Actellic 300CS) insecticide for indoor residual spraying in Zanzibar. Parasit Vectors. 2015 Dec 9;8:628. doi: 10.1186/s13071-015-1239-x. PubMed PMID: 26652708; PubMed Central PMCID: PMC4674920.

5: Oxborough RM, Kitau J, Jones R, Feston E, Matowo J, Mosha FW, Rowland MW. Long-lasting control of Anopheles arabiensis by a single spray application of micro-encapsulated pirimiphos-methyl (Actellic® 300 CS). Malar J. 2014 Jan 29;13:37. doi: 10.1186/1475-2875-13-37. PubMed PMID: 24476070; PubMed Central PMCID: PMC3914366.

6: Agossa FR, Aïkpon R, Azondékon R, Govoetchan R, Padonnou GG, Oussou O, Oké-Agbo F, Akogbéto MC. Efficacy of various insecticides recommended for indoor residual spraying: pirimiphos methyl, potential alternative to bendiocarb for pyrethroid resistance management in Benin, West Africa. Trans R Soc Trop Med Hyg. 2014 Feb;108(2):84-91. doi: 10.1093/trstmh/trt117. PubMed PMID: 24463582.

7: Anogwih JA. Toxicity of pirimiphos methyl (Actellic 25EC) on Anopheles gambiae s.s., Culex quinquefasciatus (Diptera: Culicidae), and potential biocontrol agent, Poecilia reticulata (Pisces: Poeciliidae). J Econ Entomol. 2014 Aug;107(4):1440-6. PubMed PMID: 25195433.

8: Dorđević TM, Siler-Marinković SS, Durović-Pejčev RD, Dimitrijević-Branković SI, Gajić Umiljendić JS. Dissipation of pirimiphos-methyl during wheat fermentation by Lactobacillus plantarum. Lett Appl Microbiol. 2013 Nov;57(5):412-9. doi: 10.1111/lam.12128. Epub 2013 Jul 23. PubMed PMID: 23879636.

9: Yang B, Wang Y, Shu J, Zhang P, Sun W, Li N, Zhang Y. Theoretical study on the atmospheric transformation mechanism of pirimiphos-methyl initiated by O3. Chemosphere. 2015 Nov;138:966-72. doi: 10.1016/j.chemosphere.2014.12.039. Epub 2015 Jan 3. PubMed PMID: 25563160.

10: Savi GD, Piacentini KC, Bortolotto T, Scussel VM. Degradation of bifenthrin and pirimiphos-methyl residues in stored wheat grains (Triticum aestivum L.) by ozonation. Food Chem. 2016 Jul 15;203:246-251. doi: 10.1016/j.foodchem.2016.02.069. Epub 2016 Feb 10. PubMed PMID: 26948611.

11: Stepić S, Hackenberger BK, Velki M, Lončarić Z, Hackenberger DK. Effects of individual and binary-combined commercial insecticides endosulfan, temephos, malathion and pirimiphos-methyl on biomarker responses in earthworm Eisenia andrei. Environ Toxicol Pharmacol. 2013 Sep;36(2):715-23. doi: 10.1016/j.etap.2013.06.011. Epub 2013 Jul 1. PubMed PMID: 23896224.

12: El-Moghazy AY, Soliman EA, Ibrahim HZ, Marty JL, Istamboulie G, Noguer T. Biosensor based on electrospun blended chitosan-poly (vinyl alcohol) nanofibrous enzymatically sensitized membranes for pirimiphos-methyl detection in olive oil. Talanta. 2016 Aug 1;155:258-64. doi: 10.1016/j.talanta.2016.04.018. Epub 2016 Apr 22. PubMed PMID: 27216682.

13: Rowland M, Boko P, Odjo A, Asidi A, Akogbeto M, N'Guessan R. A new long-lasting indoor residual formulation of the organophosphate insecticide pirimiphos methyl for prolonged control of pyrethroid-resistant mosquitoes: an experimental hut trial in Benin. PLoS One. 2013 Jul 23;8(7):e69516. doi: 10.1371/journal.pone.0069516. Print 2013. PubMed PMID: 23936033; PubMed Central PMCID: PMC3720653.

14: Chanda E, Chanda J, Kandyata A, Phiri FN, Muzia L, Haque U, Baboo KS. Efficacy of ACTELLIC 300 CS, pirimiphos methyl, for indoor residual spraying in areas of high vector resistance to pyrethroids and carbamates in Zambia. J Med Entomol. 2013 Nov;50(6):1275-81. PubMed PMID: 24843932.

15: Velki M, Hackenberger BK. Biomarker responses in earthworm Eisenia andrei exposed to pirimiphos-methyl and deltamethrin using different toxicity tests. Chemosphere. 2013 Jan;90(3):1216-26. doi: 10.1016/j.chemosphere.2012.09.051. Epub 2012 Oct 11. PubMed PMID: 23063481.

16: Wang Y, Yang B, Zhang P, Zhang W, Liu C, Shu X, Shu J. Heterogeneous reactions of pirimiphos-methyl and pirimicarb with NO3 radicals. J Phys Chem A. 2012 Nov 8;116(44):10802-9. doi: 10.1021/jp3071635. Epub 2012 Oct 29. PubMed PMID: 23083006.

17: Hamainza B, Sikaala CH, Moonga HB, Chanda J, Chinula D, Mwenda M, Kamuliwo M, Bennett A, Seyoum A, Killeen GF. Incremental impact upon malaria transmission of supplementing pyrethroid-impregnated long-lasting insecticidal nets with indoor residual spraying using pyrethroids or the organophosphate, pirimiphos methyl. Malar J. 2016 Feb 18;15:100. doi: 10.1186/s12936-016-1143-7. PubMed PMID: 26893012; PubMed Central PMCID: PMC4758014.

18: Lucini L, Molinari GP. Residues of pirimiphos-methyl in cereals and processed fractions following post harvest spray application. J Environ Sci Health B. 2011;46(6):518-24. doi: 10.1080/03601234.2011.583872. PubMed PMID: 21726150.

19: Fuseini G, Ebsworth P, Jones S, Knight D. The efficacy of ACTELLIC 50 EC, pirimiphos methyl, for indoor residual spraying in Ahafo, Ghana: area of high vector resistance to pyrethroids and organochlorines. J Med Entomol. 2011 Mar;48(2):437-40. PubMed PMID: 21485386.

20: Ngoula F, Watcho P, Dongmo MC, Kenfack A, Kamtchouing P, Tchoumboué J. Effects of pirimiphos-methyl (an organophosphate insecticide) on the fertility of adult male rats. Afr Health Sci. 2007 Mar;7(1):3-9. PubMed PMID: 17604518; PubMed Central PMCID: PMC2366127.